Heptacosafluorotributylamine (PFTBA) is widely used as an internal standard in mass spectrometry (MS) []. MS is a powerful analytical technique that identifies and quantifies molecules based on their mass-to-charge ratio (m/z). An internal standard is a known compound added to a sample before analysis. Its known m/z value serves as a reference point for calibrating the instrument and ensuring the accuracy and reproducibility of the measurements []. PFTBA is a particularly suitable internal standard for MS due to several reasons:
These properties make PFTBA a reliable and versatile internal standard for various MS applications, including:
Beyond its use in MS, PFTBA's unique properties also make it valuable as a reference compound in other analytical techniques, such as:
Perfluorotributylamine, commonly referred to as PFTBA or FC43, is an organofluorine compound characterized by the chemical formula N(CF₂CF₂CF₂CF₃)₃. This compound is a colorless liquid that belongs to the perfluoroalkyl amine class of compounds. It consists of three butyl groups attached to a nitrogen atom, where all hydrogen atoms have been replaced by fluorine atoms. The high degree of fluorination imparts unique properties to the compound, including reduced basicity and increased stability compared to its non-fluorinated counterparts .
PFTBA does not have a known biological mechanism of action. Its primary function is as an inert reference compound in MS analysis.
The primary reaction for synthesizing perfluorotributylamine involves the electrofluorination of tributylamine using hydrogen fluoride as both a solvent and a source of fluorine. The reaction can be represented as follows:
During this process, tributylamine is transformed into perfluorotributylamine through the substitution of hydrogen atoms with fluorine, resulting in a highly fluorinated amine .
The synthesis of perfluorotributylamine primarily employs the following method:
Perfluorotributylamine stands out due to its combination of low toxicity and unique properties that allow it to function effectively as both a blood substitute and an electronic coolant, while also being one of the most potent greenhouse gases identified .
Research indicates that perfluorotributylamine can engage in ion/molecule reactions with various organic compounds. For instance, studies have shown interactions between PFTBA cations and polycyclic aromatic hydrocarbons, suggesting potential applications in analytical chemistry and environmental monitoring . Its unique ionization pattern also allows for specific mass fragmentations that enhance analytical precision in mass spectrometry .
Irritant